tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate typically involves the reaction of 6-fluoropyridine-2-methanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, leading to more potent and selective interactions. The compound may also modulate specific signaling pathways, depending on its target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: Similar in structure but with a bromine atom instead of fluorine.
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate: Similar but with the fluorine atom at a different position on the pyridine ring.
Uniqueness
tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and selectivity. This makes it a valuable tool in various research and development projects, particularly in the fields of chemistry, biology, and medicine .
Properties
Molecular Formula |
C11H15FN2O2 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-[(6-fluoropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) |
InChI Key |
OLFNRYHSIZUUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.